4-Chlorophenyl propyl sulfate is an organic compound characterized by the presence of a chlorinated phenyl group attached to a propyl sulfate moiety. Its molecular formula is with a molecular weight of approximately 250.70 g/mol. The compound is notable for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry due to its unique reactivity profile stemming from the chlorinated aromatic structure combined with a sulfate group .
4-Chlorophenyl propyl sulfate can be sourced from both natural and synthetic pathways, with its primary synthesis involving the reaction of 4-chlorophenol with propyl sulfate. This compound falls under the classification of sulfonate esters, which are known for their versatility in chemical reactions and applications in organic synthesis .
The synthesis of 4-Chlorophenyl propyl sulfate typically involves the following steps:
This method promotes efficient production while maintaining high purity levels of the final product.
The molecular structure of 4-Chlorophenyl propyl sulfate includes:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 250.70 g/mol |
IUPAC Name | (4-chlorophenyl) propyl sulfate |
InChI | InChI=1S/C9H11ClO4S/c1-2-7-13(11,12)14-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key | HOHBSUJZYPDDQI-UHFFFAOYSA-N |
Canonical SMILES | CCCOS(=O)(=O)OC1=CC=C(C=C1)Cl |
This structure indicates that the compound has unique reactivity profiles due to its functional groups, which can be exploited in various chemical reactions .
4-Chlorophenyl propyl sulfate is involved in several chemical reactions, including:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 4-Chlorophenyl propyl sulfate primarily revolves around its ability to participate in nucleophilic substitution reactions. The presence of the chloride atom on the phenyl ring enhances electrophilicity, making it susceptible to nucleophilic attack from various reagents. This property allows for targeted modifications that can lead to new derivatives with potentially enhanced biological activity or reactivity profiles.
The physical and chemical properties of 4-Chlorophenyl propyl sulfate include:
Property | Value |
---|---|
Molecular Weight | 250.70 g/mol |
Melting Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
4-Chlorophenyl propyl sulfate has several applications across different fields:
These applications underscore its relevance in both academic research and industrial processes, highlighting its potential contributions to advancements in chemistry .
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 33227-10-0